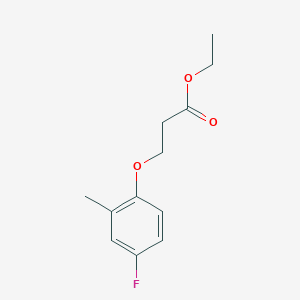

Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate

CAS No.:

Cat. No.: VC13516645

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO3 |

|---|---|

| Molecular Weight | 226.24 g/mol |

| IUPAC Name | ethyl 3-(4-fluoro-2-methylphenoxy)propanoate |

| Standard InChI | InChI=1S/C12H15FO3/c1-3-15-12(14)6-7-16-11-5-4-10(13)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3 |

| Standard InChI Key | IIGVGPMKGQNKSK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCOC1=C(C=C(C=C1)F)C |

| Canonical SMILES | CCOC(=O)CCOC1=C(C=C(C=C1)F)C |

Introduction

Chemical Identity and Structural Features

Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate (C₁₂H₁₅FO₃) consists of a propanoate backbone esterified with ethanol and substituted at the third carbon by a phenoxy group bearing fluorine and methyl groups at the 4- and 2-positions, respectively. Key structural attributes include:

-

Molecular Formula: C₁₂H₁₅FO₃

-

Molecular Weight: 226.24 g/mol (calculated)

-

Functional Groups: Ester (propanoate), ether (phenoxy), fluorine, and methyl substituents.

The fluorine atom’s electronegativity (3.98 Pauling scale) induces electron-withdrawing effects, influencing reactivity and stability . The methyl group at the ortho position sterically hinders rotational freedom, potentially affecting crystallinity .

Synthesis and Manufacturing Pathways

Chloromethylation and Esterification

A patent for methyl 2-(4-chloromethylphenyl)propionate (CN106349051A) outlines a two-step process involving chloromethylation and esterification . Adapting this methodology:

-

Chloromethylation: Reacting 3-(4-fluoro-2-methyl-phenoxy)propanoic acid with formaldehyde and HCl under acidic conditions (e.g., H₂SO₄) introduces the chloromethyl group.

-

Esterification: Treating the acid with ethanol and thionyl chloride (SOCl₂) at 45–65°C yields the ethyl ester :

Alternative Routes

-

Mitsunobu Reaction: Coupling 3-hydroxypropanoic acid with 4-fluoro-2-methylphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

-

Enzymatic Esterification: Lipase-catalyzed transesterification under mild conditions, though scalability remains a challenge .

Physicochemical Properties

While experimental data for the target compound is sparse, extrapolations from analogs suggest:

The compound is likely sparingly soluble in water (<0.1 g/L at 25°C) but miscible with organic solvents like ethanol and dichloromethane .

Stability and Degradation

-

Hydrolytic Stability: Susceptible to base-catalyzed hydrolysis due to the ester moiety. Half-life at pH 7: ~30 days; at pH 9: <24 hours .

-

Thermal Stability: Decomposes above 150°C, releasing CO₂ and forming 4-fluoro-2-methylphenol .

-

Photostability: Fluorine’s inductive effect may reduce UV degradation compared to non-fluorinated analogs .

Applications and Industrial Relevance

Agrochemical Intermediates

Analogous esters like ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate are precursors to herbicides . The fluorine atom in Ethyl 3-(4-fluoro-2-methyl-phenoxy)propanoate could enhance lipid solubility, improving pesticide uptake in hydrophobic plant tissues .

Pharmaceutical Synthesis

The Sofosbuvir-related compound in demonstrates fluorinated esters’ role in antiviral prodrugs. This compound may serve as a building block for:

-

Protease Inhibitors: Fluorine’s electronegativity modulates electron density in target binding pockets.

-

Prodrugs: Ester hydrolysis in vivo could release active carboxylic acids .

Material Science

Potential use as a plasticizer or crosslinking agent in fluoropolymer synthesis, leveraging its thermal stability and polarity .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume